![molecular formula C15H15ClN2O3 B5860362 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays an important role in DNA repair and cell death pathways. In
Wirkmechanismus
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide acts as a potent inhibitor of PARP by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the inhibition of DNA repair and cell death pathways, which can be exploited for therapeutic purposes in diseases where PARP is overactivated.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. These include the inhibition of PARP activity, the induction of cell death, the modulation of inflammatory pathways, and the improvement of mitochondrial function. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has several advantages for lab experiments, including its potency, specificity, and ability to cross the blood-brain barrier. However, this compound also has limitations, such as its instability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of new PARP inhibitors with improved pharmacological properties and selectivity. Another area of interest is the investigation of the role of PARP in aging and age-related diseases, such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Overall, this compound is a promising compound that has opened up new avenues for research in the field of PARP biology and therapeutics.
Synthesemethoden
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitroaniline with furfurylamine, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has been extensively used in scientific research as a tool to study the role of PARP in various cellular processes. PARP is involved in DNA repair, cell death, and inflammation pathways, and its inhibition by this compound has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-11-3-4-13(18-5-8-20-9-6-18)12(10-11)17-15(19)14-2-1-7-21-14/h1-4,7,10H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMVKTIZCFHBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

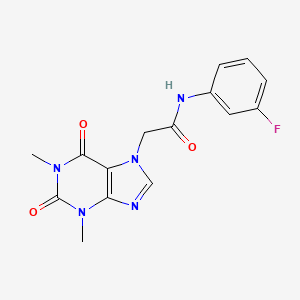


![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
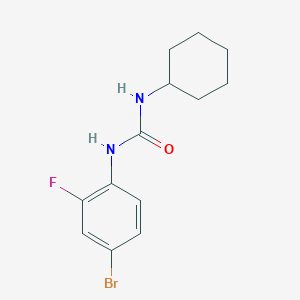
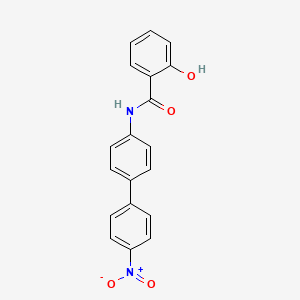
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
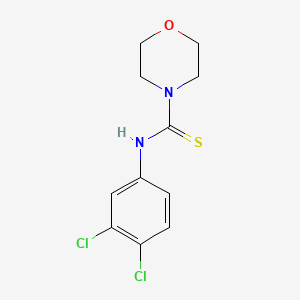
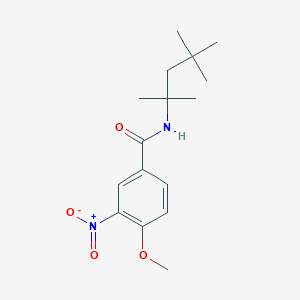
![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)